

# An In-depth Technical Guide to 5-Iodofurfural: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 5-Iodo-2-furaldehyde

Cat. No.: B1300138

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## Introduction

5-Iodofurfural, also known as **5-iodo-2-furaldehyde**, is a halogenated derivative of furfural, a versatile platform chemical derived from biomass. The presence of an iodine atom on the furan ring significantly enhances its chemical reactivity, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Iodofurfural, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential applications, particularly in the realm of drug discovery and development.

## Physical and Chemical Properties

5-Iodofurfural is a solid at room temperature, typically appearing as a light orange to yellow or green powder or crystalline solid.<sup>[1]</sup> It is sensitive to air and light and should be stored accordingly.

## Quantitative Physical Properties

Property	Value	Source(s)
CAS Number	2689-65-8	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> IO <sub>2</sub>	[1][2]
Molecular Weight	221.98 g/mol	[1][2]
Melting Point	126 - 130 °C	[1]
Boiling Point	~220 - 225 °C	[3]
Density	2.09 g/cm <sup>3</sup>	[1]
Refractive Index (n <sub>20D</sub> )	1.64	[1]

## Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	5-iodofuran-2-carbaldehyde	[4]
Synonyms	5-Iodofurfural, 5-iodo-2-furancarboxaldehyde	[5]
InChI Key	QPGPCPKDVSPJAY-UHFFFAOYSA-N	[4]
SMILES	<chem>O=Cc1ccc(I)o1</chem>	[4]

## Solubility Profile

While specific quantitative solubility data for 5-iodofurfural is not readily available, its solubility can be inferred from its parent compound, furfural. Furfural is soluble in polar organic solvents such as ethanol, acetone, and ether, and is slightly soluble in water.[6] Given the increased molecular weight and the presence of the iodo group, 5-iodofurfural is expected to have good solubility in a range of common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF, with limited solubility in water and non-polar solvents like hexanes.

## Spectroscopic Data

Detailed experimental spectra for 5-Iodofurfural are not widely published. However, based on the known spectral data of similar furan derivatives, the following characteristic signals can be predicted.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 5-Iodofurfural is expected to show three signals in the aromatic region corresponding to the furan ring protons and one signal for the aldehyde proton.

- Aldehyde Proton (CHO): A singlet is expected around  $\delta$  9.5-9.7 ppm.
- Furan Ring Protons: Two doublets are anticipated in the region of  $\delta$  6.5-7.5 ppm. The proton at the C4 position will be a doublet coupled to the proton at the C3 position. The proton at the C3 position will also be a doublet, coupled to the proton at the C4 position. The coupling constant (J) between these two protons is typically around 3-4 Hz.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the molecule.

- Carbonyl Carbon (C=O): Expected to be the most downfield signal, around  $\delta$  175-180 ppm.
- Furan Ring Carbons:
  - C5 (bearing the iodine): This carbon will be significantly shielded by the iodine atom and is expected to appear around  $\delta$  85-95 ppm.
  - C2 (bearing the aldehyde): This carbon will be deshielded and is expected in the range of  $\delta$  150-155 ppm.
  - C3 and C4: These carbons are expected to resonate in the typical furan region of  $\delta$  110-125 ppm.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 5-Iodofurfural will be characterized by the following key absorption bands:

- C=O Stretch (Aldehyde): A strong, sharp peak is expected in the region of 1670-1690  $\text{cm}^{-1}$ . Conjugation with the furan ring shifts this band to a lower wavenumber compared to a saturated aldehyde.
- C-H Stretch (Aldehyde): Two weak bands are expected around 2820  $\text{cm}^{-1}$  and 2720  $\text{cm}^{-1}$ .
- C=C Stretch (Furan Ring): Absorptions are expected around 1560  $\text{cm}^{-1}$  and 1470  $\text{cm}^{-1}$ .
- C-O-C Stretch (Furan Ring): A strong band is anticipated around 1020-1200  $\text{cm}^{-1}$ .
- C-I Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 600  $\text{cm}^{-1}$ .

## Experimental Protocols

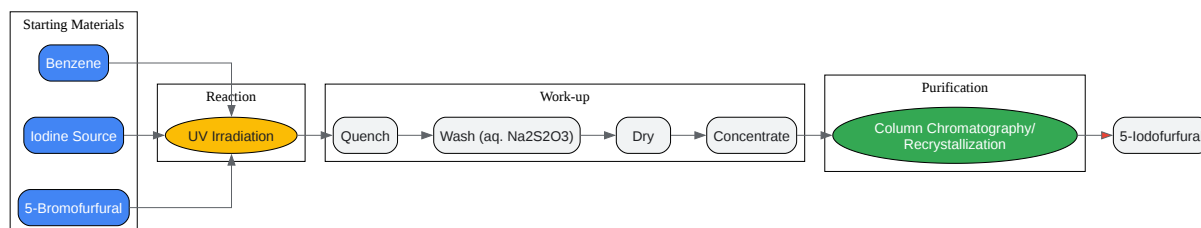
### Synthesis of 5-Iodofurfural

A reported method for the synthesis of 5-Iodofurfural involves the photochemical reaction of 5-bromofuran-2-carbaldehyde in a benzene solution. This reaction proceeds with a high yield of 91%.<sup>[7]</sup>

General Protocol for Photochemical Iodination:

- Dissolve 5-bromofuran-2-carbaldehyde in benzene in a quartz reaction vessel.
- Add a source of iodine, such as molecular iodine ( $\text{I}_2$ ).
- Irradiate the solution with a suitable UV lamp (e.g., a high-pressure mercury lamp) at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction and wash the organic layer with an aqueous solution of sodium thiosulfate to remove excess iodine.
- Dry the organic layer over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-Iodofurfural.



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Synthetic workflow for 5-Iodofurfural.

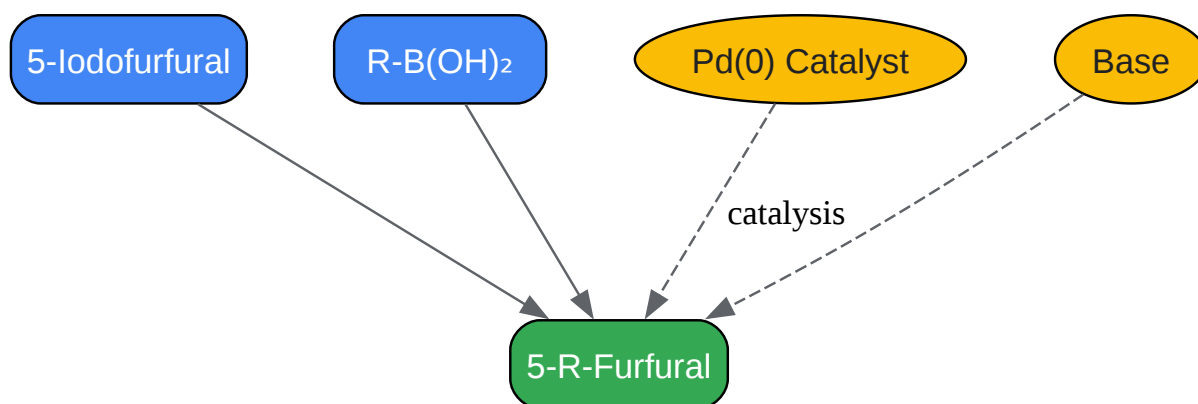
## Reactivity and Key Transformations

The presence of the iodo group at the 5-position makes 5-Iodofurfural an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of more complex molecules.

General Protocol for Suzuki-Miyaura Coupling:

- To a reaction vessel, add 5-Iodofurfural, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, 2-3 equivalents).
- Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC).
- Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate.
- Purify the residue by column chromatography to yield the 5-aryl or 5-vinyl furfural derivative.



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Suzuki-Miyaura coupling of 5-Iodofurfural.

## Applications in Drug Development

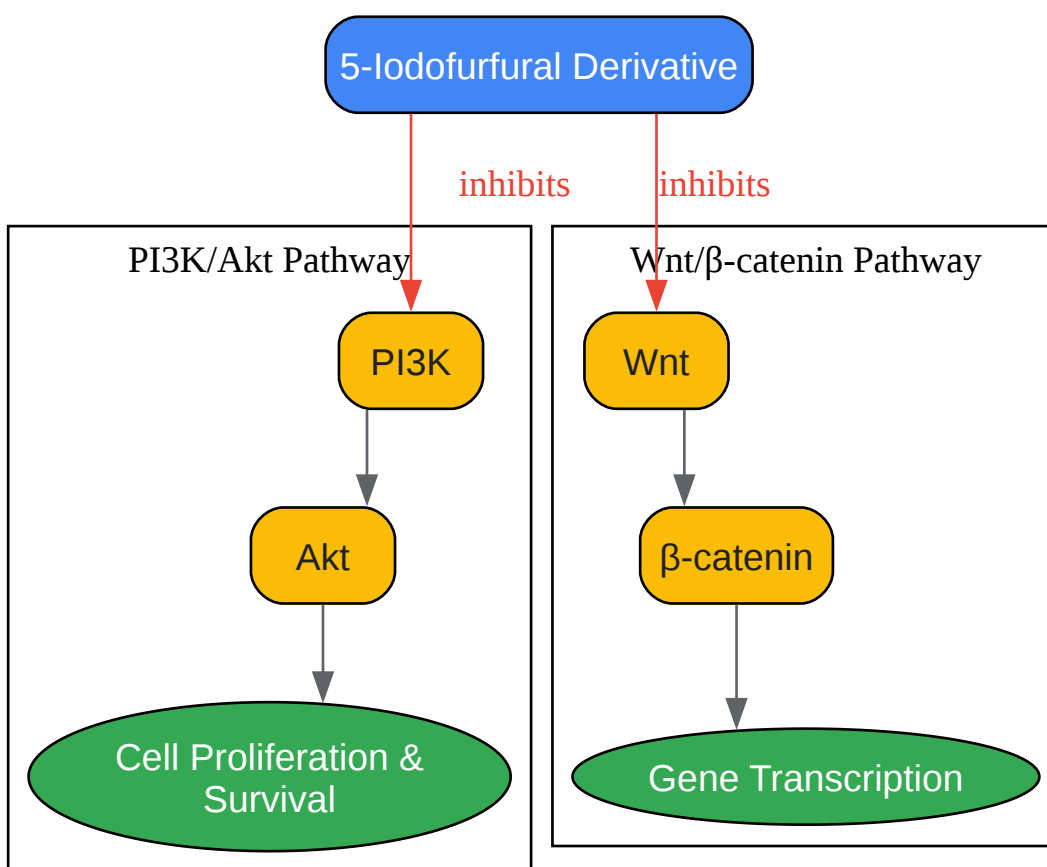
The furan nucleus is a common scaffold in a variety of biologically active compounds and approved drugs.<sup>[8]</sup> Furan derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[8][9]</sup>

### Anticancer Potential

Numerous studies have highlighted the potential of furan-containing compounds as anticancer agents. These derivatives can exert their effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Potential Signaling Pathways Targeted by Furan Derivatives:

- **PI3K/Akt Pathway:** This pathway is crucial for cell growth and survival and is often dysregulated in cancer. Some furan derivatives have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.
- **Wnt/ $\beta$ -catenin Pathway:** Aberrant activation of this pathway is implicated in the development of several cancers, particularly colorectal cancer. Compounds containing a furan moiety have been investigated for their ability to downregulate this pathway.



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